Cas no 61266-32-8 (2-Propyn-1-ol,3-(4-nitrophenyl)-)
2-Propyn-1-ol,3-(4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propyn-1-ol,3-(4-nitrophenyl)-
- 3-(4-NITRO-PHENYL)-PROP-2-YN-1-OL
- 3-(4-Nitrophenyl)prop-2-yn-1-ol
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- MDL: MFCD00168844
- Inchi: InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2
- InChI Key: IVTAMNNBGCKOBI-UHFFFAOYSA-N
- SMILES: C(#CC1=CC=C(C=C1)[N+](=O)[O-])CO
Computed Properties
- Exact Mass: 177.04261
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 63.37
2-Propyn-1-ol,3-(4-nitrophenyl)- Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
2-Propyn-1-ol,3-(4-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A768262-1g |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 1g |
$320.0 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316494-50mg |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 50mg |
¥1371.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316494-100mg |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 100mg |
¥1684.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316494-250mg |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 250mg |
¥2376.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316494-500mg |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 500mg |
¥4354.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316494-1g |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 1g |
¥4812.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316494-2.5g |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 2.5g |
¥9244.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316494-5g |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 5g |
¥16648.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316494-10g |
3-(4-Nitrophenyl)prop-2-yn-1-ol |
61266-32-8 | 97% | 10g |
¥31449.00 | 2024-05-06 | |
| AstaTech | A50680-0.25/G |
3-(4-NITROPHENYL)-2-PROPYN-1-OL |
61266-32-8 | 95% | 0.25g |
$90 | 2023-09-19 |
2-Propyn-1-ol,3-(4-nitrophenyl)- Suppliers
2-Propyn-1-ol,3-(4-nitrophenyl)- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Propyn-1-ol,3-(4-nitrophenyl)-
Introduction to 2-Propyn-1-ol,3-(4-nitrophenyl)- (CAS No: 61266-32-8)
2-Propyn-1-ol,3-(4-nitrophenyl)-, identified by the Chemical Abstracts Service Number (CAS No) 61266-32-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a propynyl alcohol moiety attached to a nitro-substituted phenyl ring, has garnered attention due to its unique structural and functional properties. The combination of these chemical features makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of 2-propyn-1-ol,3-(4-nitrophenyl)- consists of an acetylene-based backbone (propynyl group) linked to a benzene ring substituted with a nitro group at the para position. This specific arrangement imparts distinct reactivity and electronic characteristics, making it a versatile building block in medicinal chemistry. The presence of both the propynyl and nitrophenyl groups allows for diverse functionalization, enabling chemists to tailor its properties for specific applications.
In recent years, there has been growing interest in the development of novel compounds with dual functionalities, particularly those that can interact with multiple biological targets. 2-propyn-1-ol,3-(4-nitrophenyl)- fits well into this category, as its structure suggests potential applications in drug design and development. The propynyl group can serve as a handle for further chemical modifications, while the nitrophenyl moiety can act as an electron-withdrawing group, influencing the compound's overall reactivity and binding affinity.
One of the most compelling aspects of 2-propyn-1-ol,3-(4-nitrophenyl)- is its potential role in the synthesis of bioactive molecules. Researchers have been exploring its utility in creating novel pharmaceutical agents that target various diseases. For instance, studies have indicated that compounds with similar structural motifs may exhibit antimicrobial and anti-inflammatory properties. The nitrophenyl group, in particular, is known for its ability to enhance binding interactions with biological receptors, making it a valuable component in drug design.
The chemical reactivity of 2-propyn-1-ol,3-(4-nitrophenyl)- has been extensively studied in academic and industrial settings. The propynyl alcohol functionality allows for various reactions such as esterification, etherification, and oxidation, which are crucial steps in synthesizing more complex molecules. Additionally, the nitro group can be reduced to an amine or converted into other functional groups like hydroxamic acids or carboxylic acids, further expanding its synthetic utility.
Recent advancements in computational chemistry have also highlighted the importance of 2-propyn-1-ol,3-(4-nitrophenyl)- in drug discovery. Molecular modeling studies suggest that this compound can interact with biological targets such as enzymes and receptors through multiple binding sites. This feature is particularly advantageous for designing drugs with enhanced efficacy and reduced side effects. By leveraging computational tools, researchers can predict the binding affinities and pharmacokinetic profiles of derivatives of 2-propyn-1-ol,3-(4-nitrophenyl)-, accelerating the drug development process.
The synthesis of 2-propyn-1-ol,3-(4-nitrophenyl)- involves several key steps that highlight the ingenuity of modern organic synthesis techniques. Typically, it begins with the preparation of 4-nitrotoluene or 4-nitrobenzaldehyde as precursors. These intermediates undergo propynylation reactions to introduce the propynyl group at the desired position on the aromatic ring. The choice of reaction conditions—such as catalysts and solvents—plays a crucial role in determining the yield and purity of the final product.
One notable aspect of synthesizing 2-propyn-1-ol,3-(4-nitrophenyl)- is the need for precise control over reaction conditions to avoid unwanted side products. For example, over-reaction or incorrect stoichiometry can lead to byproducts that complicate purification efforts. Advanced techniques such as flow chemistry have been employed to improve reaction control and scalability. These methods allow for continuous processing under optimized conditions, reducing batch-to-batch variability and enhancing overall efficiency.
The pharmacological potential of 2-propyn-1-ol,3-(4-nitrophenyl)- has not gone unnoticed by researchers working on therapeutic agents. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activities against various diseases. For instance, some analogs have shown inhibitory effects on enzymes involved in cancer metabolism. Additionally, their ability to cross cell membranes makes them attractive candidates for topical applications where systemic absorption is desirable.
The environmental impact of synthesizing and using 2-propyn-1-ol,3-(4-nitrophenyl)- is another area of concern that has prompted researchers to explore greener alternatives. Traditional synthetic routes often require hazardous reagents or generate significant waste byproducts. However, efforts are underway to develop more sustainable methods that minimize environmental impact without compromising yield or purity。 These include using biocatalysts、solvent-free reactions,and recycling critical intermediates。
In conclusion,2-propyn-l -ol,3-(4 -nitropheny l ) -(CAS No:61266 -32 -8) is a multifaceted compound with significant potential in pharmaceutical research。 Its unique structural features,combined with its reactivity,make it a valuable tool for drug discovery。 As research continues to uncover new applications,this compound is poised to play an increasingly important role in developing next-generation therapeutic agents。 The ongoing efforts to optimize its synthesis further underscore its importance as both a scientific curiosity and a practical resource for chemists worldwide。
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